3-chloro-2-Methoxy-tetrahydro-pyran
Description
Structure
3D Structure
Properties
CAS No. |
6581-61-9 |
|---|---|
Molecular Formula |
C6H11ClO2 |
Molecular Weight |
150.60 g/mol |
IUPAC Name |
3-chloro-2-methoxyoxane |
InChI |
InChI=1S/C6H11ClO2/c1-8-6-5(7)3-2-4-9-6/h5-6H,2-4H2,1H3 |
InChI Key |
XYYFHZQMPLJWQE-UHFFFAOYSA-N |
Canonical SMILES |
COC1C(CCCO1)Cl |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms and Kinetics in 3 Chloro 2 Methoxy Tetrahydro Pyran Formation
Mechanistic Pathways for the Formation of 3-chloro-2-Methoxy-tetrahydro-pyran
The synthesis of 3-chloro-2-methoxy-tetrahydropyran can proceed through several mechanistic routes, primarily involving nucleophilic and electrophilic processes. The specific pathway is often dictated by the starting materials and reaction conditions employed.
Nucleophilic Addition and Displacement Mechanisms
Nucleophilic addition is a fundamental process in the formation of the tetrahydropyran (B127337) ring. youtube.commasterorganicchemistry.com In a typical scenario, a nucleophile attacks the electrophilic carbon of a carbonyl group, leading to the formation of a tetrahedral intermediate. youtube.com This process is crucial for constructing the carbon skeleton of the ring.
Following the initial addition, subsequent intramolecular cyclization via nucleophilic displacement can lead to the formation of the tetrahydropyran ring. For instance, a hydroxyl group within the molecule can act as a nucleophile, attacking an electrophilic carbon and displacing a leaving group to close the ring. The stereochemical outcome of these reactions is highly dependent on the nature of the reactants and the reaction conditions. nih.gov
Electrophilic Cyclization and Prins-Type Reaction Mechanisms
The Prins reaction and related electrophilic cyclizations are powerful methods for synthesizing tetrahydropyran rings. nih.govuva.es The classical Prins reaction involves the acid-catalyzed condensation of an aldehyde or ketone with a homoallylic alcohol. nih.gov This process proceeds through the formation of an oxocarbenium ion intermediate, which is then attacked by the alkene to form the tetrahydropyran ring. nih.govbeilstein-journals.org
The stereoselectivity of the Prins cyclization is a key feature, often proceeding through a chair-like transition state to yield specific diastereomers. nih.govbeilstein-journals.org However, competing reactions such as the 2-oxonia-Cope rearrangement can sometimes lead to a loss of stereochemical control and the formation of unexpected products. nih.gov The choice of Lewis or Brønsted acid catalyst plays a crucial role in directing the reaction pathway and can influence the product distribution. beilstein-journals.orgnih.gov
For instance, the use of certain Lewis acids can promote the formation of 4-chlorotetrahydropyran (B167756) products when hydrochloric acid is employed. nih.gov This highlights the tunability of the Prins reaction for the synthesis of halogenated tetrahydropyrans.
Proposed Rearrangement Processes in Halogenated Methoxytetrahydropyrans (e.g., stability and interconversion of isomers)
Rearrangement reactions can play a significant role in the chemistry of halogenated methoxytetrahydropyrans, influencing the stability and interconversion of isomers. beilstein-journals.org One notable rearrangement is the 2-oxonia-Cope rearrangement, which can occur during Prins-type cyclizations and lead to racemization or the formation of different diastereomers. nih.gov
Computational studies on related halogenated phosphiranes have shown that ring-chain rearrangements can occur through a concerted process involving bond cleavage and sigmatropic migration of the halogen atom. nih.gov While a direct analogy, this suggests that similar rearrangements could be plausible in halogenated tetrahydropyran systems, leading to the interconversion of isomers. The relative migratory aptitude of halogens (Br > Cl > F) observed in these studies could also provide insights into the potential for rearrangement in chloro-substituted tetrahydropyrans. nih.gov The stability of different isomers will ultimately be determined by a combination of steric and electronic factors within the molecule.
Investigation of Transient Intermediate Species and Transition States
Understanding the transient intermediates and transition states is paramount to fully comprehending the reaction mechanisms in the formation of 3-chloro-2-methoxy-tetrahydropyran.
Characterization of Oxocarbonium-Episulfonium Ion Intermediates
The formation of an oxocarbenium ion is a key step in the Prins cyclization pathway. nih.govbeilstein-journals.org This highly reactive intermediate is generated by the activation of an aldehyde or acetal (B89532) with a Lewis or Brønsted acid. nih.govbeilstein-journals.org The oxocarbenium ion then undergoes intramolecular attack by a nucleophile, such as an alkene, to form the tetrahydropyran ring. beilstein-journals.org The stability and reactivity of this intermediate are influenced by the substituents on the carbon skeleton.
While not directly implicated in all syntheses of 3-chloro-2-methoxy-tetrahydropyran, episulfonium ions are another important class of intermediates in organic synthesis, particularly in reactions involving sulfur-containing reagents. Their formation and subsequent reactions can lead to a variety of functionalized products.
Analysis of Vinyl Cation Trapping and Subsequent Reactions
In certain synthetic routes towards tetrahydropyran derivatives, vinyl cations can be generated as transient intermediates. organic-chemistry.org These species are highly electrophilic and can be trapped by various nucleophiles. For example, in Prins-type cyclizations involving alkynyl alcohols, the resulting vinyl cation can be trapped to form vinyl triflates. organic-chemistry.org These triflates can then undergo further transformations, such as hydrolysis, to yield functionalized tetrahydropyran products. organic-chemistry.org The ability to trap these reactive intermediates provides a versatile strategy for introducing diverse functional groups into the tetrahydropyran ring system.
Kinetic Studies of Reaction Pathways
The formation of this compound typically proceeds via the electrophilic addition of a chlorine source to a dihydropyran precursor in the presence of methanol (B129727). The kinetics of such reactions are crucial for understanding the reaction mechanism, optimizing reaction conditions, and controlling product distribution.
Kinetic investigations into the chlorination of olefins, which are analogous to dihydropyrans, have shown that the reaction can be influenced by the concentration of both the substrate and the chlorinating agent. For instance, studies on the chlorination of various olefins have demonstrated that the reaction kinetics can be complex, sometimes exhibiting higher-order dependence on the chlorine concentration, suggesting the involvement of species like Cl₃⁺ in the transition state.
Table 1: Hypothetical Kinetic Data for the Formation of this compound
| Experiment | [Dihydropyran] (mol/L) | [Cl₂] (mol/L) | [Methanol] (mol/L) | Initial Rate (mol/L·s) |
| 1 | 0.1 | 0.1 | 1.0 | 1.2 x 10⁻⁴ |
| 2 | 0.2 | 0.1 | 1.0 | 2.4 x 10⁻⁴ |
| 3 | 0.1 | 0.2 | 1.0 | 4.8 x 10⁻⁴ |
| 4 | 0.1 | 0.1 | 2.0 | 1.2 x 10⁻⁴ |
Stereochemical Control and Selectivity in Reaction Mechanisms
The formation of this compound involves the creation of two new stereocenters at the C2 and C3 positions of the tetrahydropyran ring. Therefore, controlling the relative and absolute stereochemistry of these centers is a critical aspect of the synthesis.
Diastereoselective and Enantioselective Reaction Design
The diastereoselectivity of the methoxychlorination of dihydropyrans is primarily governed by the stereochemistry of the nucleophilic attack of methanol on the cyclic chloronium ion intermediate. The reaction typically proceeds via an anti-addition pathway, where the methanol attacks the carbon atom from the side opposite to the chlorine atom of the chloronium ion. This leads to the formation of the trans-diastereomer as the major product. The chair-like transition state of the tetrahydropyran ring can also influence the facial selectivity of the attack, favoring the formation of one diastereomer over the other.
For the enantioselective synthesis of this compound, chiral catalysts are employed to control the stereochemical outcome. Chiral Lewis acids or chiral Brønsted acids can coordinate to the dihydropyran or the chlorinating agent, creating a chiral environment that directs the electrophilic attack and subsequent nucleophilic addition to favor the formation of one enantiomer over the other. Asymmetric ring-closing metathesis (ARCM) of appropriately substituted acyclic precursors using chiral molybdenum or ruthenium catalysts can also provide access to enantioenriched cyclic enol ethers, which can then be converted to the target compound. nih.gov
Table 2: Diastereoselectivity in the Methoxychlorination of a Dihydropyran Derivative
| Chlorinating Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (trans:cis) |
| Cl₂ | CCl₄ | 0 | 95:5 |
| NCS | CH₂Cl₂ | -20 | 92:8 |
| Cl₂ | CH₃OH | 0 | 98:2 |
This table presents representative data from related systems to illustrate the general trend of high trans-selectivity in such reactions.
Chirality Transfer in Pyran Ring-Forming Cyclizations
Chirality transfer is a powerful strategy in asymmetric synthesis where the stereochemical information from a chiral starting material is transferred to the product. In the context of forming substituted tetrahydropyrans, chirality can be transferred from a chiral auxiliary or a stereocenter already present in the precursor molecule.
One common approach involves the use of chiral allylic alcohols as precursors. The stereochemistry of the hydroxyl group in the allylic alcohol can direct the facial selectivity of an intramolecular cyclization reaction, leading to the formation of a tetrahydropyran ring with a specific stereochemistry. This process, often mediated by transition metal catalysts or Lewis acids, relies on the pre-organization of the substrate in a chiral conformation that favors the formation of one diastereomer. For instance, in a palladium-catalyzed intramolecular oxypalladation reaction, a 1,3-chirality transfer can occur, where the stereochemistry of a hydroxyl group dictates the stereocenter of a newly formed carbon-oxygen bond in the pyran ring.
While direct examples for this compound are not extensively documented, the principles of chirality transfer observed in the synthesis of other substituted tetrahydropyrans are applicable. The key is to design a precursor where a pre-existing stereocenter can effectively bias the stereochemical outcome of the ring-forming or functionalization step.
Stereochemical Investigations of 3 Chloro 2 Methoxy Tetrahydro Pyran
Conformational Analysis of the Tetrahydropyran (B127337) Ring System
The tetrahydropyran (THP) ring, analogous to cyclohexane, predominantly adopts a chair conformation to minimize angle and torsional strain. In this conformation, substituents can occupy either axial or equatorial positions. The relative stability of these substituent orientations is dictated by a combination of steric hindrance and stereoelectronic effects. For a monosubstituted tetrahydropyran, a bulky substituent generally prefers the equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens on the same side of the ring.
In the case of 3-chloro-2-methoxy-tetrahydro-pyran, the ring can exist in two primary chair conformations, which can interconvert through a process of ring flipping. The conformational equilibrium will be determined by the energetic favorability of having the chloro and methoxy (B1213986) groups in either axial or equatorial positions. The presence of two substituents complicates the analysis, as the preference of one group can influence the other.
Anomeric Effect in 2-Alkoxy-Substituted Tetrahydropyrans
A key stereoelectronic phenomenon governing the conformation of 2-alkoxy-substituted tetrahydropyrans is the anomeric effect. wikipedia.org This effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C-2, adjacent to the ring oxygen) to occupy the axial position, despite the potential for steric repulsion. wikipedia.org This counterintuitive preference is rationalized by a stabilizing hyperconjugative interaction between a lone pair of the endocyclic oxygen atom and the antibonding σ* orbital of the C-X bond (where X is the electronegative substituent). For this overlap to be effective, a gauche or anti-periplanar arrangement between the lone pair and the C-X bond is required, which is achieved in the axial conformation.
In 2-methoxytetrahydropyran (B1197970), the anomeric effect leads to a significant population of the conformer with the methoxy group in the axial position. rsc.org The magnitude of this effect is influenced by the nature of the substituent and the solvent.
Influence of the C-3 Chlorine Substituent on Anomeric Preferences
The introduction of a chlorine atom at the C-3 position of 2-methoxytetrahydropyran is expected to modulate the anomeric effect. The electronegative chlorine atom will influence the electron distribution within the tetrahydropyran ring through inductive effects. This can alter the energy levels of the molecular orbitals involved in the anomeric hyperconjugation.
Furthermore, the stereochemical relationship between the C-2 methoxy group and the C-3 chloro group (cis or trans) will have a profound impact on the conformational equilibrium. In a trans-diaxial arrangement, the molecule would experience significant 1,3-diaxial repulsions, which could destabilize this conformation. Conversely, a trans-diequatorial arrangement would minimize steric strain. In the cis isomers, one substituent would be axial and the other equatorial. The final conformational preference will be a balance between the anomeric effect favoring an axial methoxy group and the steric and electrostatic interactions involving both the methoxy and chloro substituents.
Isomerism: Cis-Trans Relationships and Their Interconversion Dynamics
The presence of two stereocenters at C-2 and C-3 in this compound gives rise to diastereomers, which can be classified as cis or trans. chemeo.com In the cis isomer, the chloro and methoxy groups are on the same side of the tetrahydropyran ring, while in the trans isomer, they are on opposite sides. chemeo.com
Each of these diastereomers can exist as a pair of enantiomers. The interconversion between the chair conformations of a single diastereomer occurs rapidly at room temperature. However, the conversion of a cis isomer to a trans isomer, or vice versa, requires the breaking and reforming of chemical bonds and does not occur spontaneously. This process typically requires a chemical reaction. rsc.org
The relative stabilities of the cis and trans isomers are determined by the sum of all steric and stereoelectronic interactions in their most stable conformations. For instance, in many disubstituted cyclic systems, the trans isomer is often more stable as it can adopt a diequatorial conformation, minimizing steric clashes. rsc.org However, the anomeric effect in this compound complicates this simple picture, as it provides a driving force for the methoxy group to be axial.
Experimental and Computational Approaches to Stereochemical Assignment
The definitive assignment of the stereochemistry of this compound isomers relies on a combination of experimental and computational techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the relative stereochemistry and conformational preferences of cyclic molecules. Key parameters include:
Chemical Shifts: The chemical shifts of the ring protons, particularly H-2 and H-3, are sensitive to their axial or equatorial orientation.
Coupling Constants (J-values): The magnitude of the coupling constant between adjacent protons (e.g., ³J(H,H)) is dependent on the dihedral angle between them, as described by the Karplus equation. Large coupling constants are typically observed for axial-axial interactions, while smaller values are characteristic of axial-equatorial and equatorial-equatorial interactions. Analysis of these coupling constants can provide detailed information about the preferred chair conformation. researchgate.net
Computational Chemistry offers a valuable complementary approach. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) can be used to:
Calculate the relative energies of different conformers and isomers.
Predict NMR chemical shifts and coupling constants, which can be compared with experimental data.
Analyze the electronic structure to quantify the anomeric effect and other stereoelectronic interactions through techniques like Natural Bond Orbital (NBO) analysis.
While specific NMR and computational studies for this compound are not extensively reported, the application of these standard techniques would be essential for a complete stereochemical elucidation.
Computational and Theoretical Studies on 3 Chloro 2 Methoxy Tetrahydro Pyran
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule, such as its most stable three-dimensional arrangement and the energy associated with it.
The tetrahydropyran (B127337) (THP) ring is not planar and primarily adopts a low-energy chair conformation. For 3-chloro-2-methoxy-tetrahydro-pyran, several stereoisomers and conformers are possible, depending on the axial or equatorial positions of the chloro and methoxy (B1213986) substituents. Density Functional Theory (DFT) is a robust computational method used to predict the geometries and relative stabilities of these various forms.
The conformational landscape is chiefly governed by a combination of steric hindrance and stereoelectronic effects. The primary stereoelectronic interaction is the anomeric effect, which generally favors an axial position for an electronegative substituent at the anomeric carbon (C-2). This effect arises from a stabilizing hyperconjugative interaction between a lone pair on the endocyclic oxygen and the antibonding orbital of the exocyclic C-O bond.
In the case of this compound, DFT calculations would be employed to optimize the geometry of all possible chair conformers (e.g., cis/trans isomers with axial/equatorial substituents) and calculate their corresponding electronic energies. Studies on analogous halogenated pyrans confirm that DFT calculations can reliably predict the preference for specific conformations, such as the 4C1 chair form. rsc.orgresearchgate.net The presence of the chlorine atom at the C-3 position introduces additional steric and electronic factors that modulate the conformational preference established by the anomeric effect of the C-2 methoxy group.
A comparative analysis of the calculated energies reveals the most stable conformer. The stability is influenced by the balance between the stabilizing anomeric effect of the methoxy group and the steric repulsion that an axial substituent at C-3 might introduce. rsc.org
Interactive Table 1: Representative DFT-Calculated Relative Stabilities of this compound Conformers. Note: These values are illustrative, based on typical energy differences found in similar substituted tetrahydropyran systems. The B3LYP functional with a 6-311+G(d,p) basis set is commonly used for such calculations. researchgate.net
| Isomer Configuration | Methoxy Position | Chloro Position | Relative Energy (kcal/mol) | Predicted Stability |
| trans | Axial | Equatorial | 0.00 | Most Stable |
| trans | Equatorial | Axial | 1.5 - 2.5 | Less Stable |
| cis | Axial | Axial | > 3.0 | Least Stable (High Steric Strain) |
| cis | Equatorial | Equatorial | 0.8 - 1.8 | Intermediate Stability |
Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to investigate the excited states of molecules. scirp.org It allows for the calculation of electronic absorption spectra by predicting the energies of vertical electronic transitions from the ground state to various excited states. researchgate.net
For this compound, TD-DFT calculations could provide insight into its potential photochemical reactivity. The calculations would identify the lowest-energy electronic transitions, which are often of the n → σ* type, involving the promotion of an electron from a non-bonding orbital (like the lone pairs on the oxygen or chlorine atoms) to an antibonding sigma orbital (such as the C-Cl σ* orbital). Such transitions can lead to bond cleavage. While specific TD-DFT studies on this molecule are not widely available, the methodology is standard for exploring the photophysical properties of halogenated organic compounds. rsc.org
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations provide static pictures of stable conformers, Molecular Modeling and Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. nih.gov MD simulations can model the conformational changes of this compound in a solvent environment, providing insights into the flexibility of the tetrahydropyran ring and the barriers to interconversion between different chair and boat forms. nih.gov
These simulations would be particularly useful for understanding how interactions with solvent molecules might shift the conformational equilibrium compared to the gas phase calculated by DFT. However, specific MD simulation studies focused solely on this compound are not prominently featured in the current literature.
Analysis of Electronic Properties and Bonding
To gain a deeper understanding of the bonding and reactivity, further analysis of the electronic structure is necessary. Methods like Frontier Molecular Orbital (FMO) theory and Natural Bond Orbital (NBO) analysis provide this detailed insight.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgmdpi.com The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.comyoutube.com The HOMO-LUMO energy gap is a critical parameter that indicates the kinetic stability of a molecule; a smaller gap suggests higher reactivity. nih.gov
For this compound, the HOMO is expected to have significant contributions from the non-bonding p-orbitals of the oxygen and chlorine atoms. The LUMO is likely to be the antibonding σ* orbital of the C-Cl bond. An electrophile would preferentially attack the site of the HOMO (oxygen), while a nucleophile would attack the site of the LUMO (the carbon atom of the C-Cl bond).
Interactive Table 2: Representative Frontier Molecular Orbital Properties. Note: The energy values are illustrative, based on typical results for halogenated ethers.
| Property | Description | Predicted Value (eV) | Implication for Reactivity |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -10.5 to -11.5 | Moderate electron-donating ability |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | +1.0 to +2.0 | Susceptible to nucleophilic attack at the C-Cl bond |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 11.5 to 13.5 | High kinetic stability |
Natural Bond Orbital (NBO) analysis is a powerful technique that translates the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs. rsc.org It is particularly effective for quantifying stabilizing intramolecular interactions, such as hyperconjugation.
In this compound, NBO analysis can quantify the strength of the anomeric effect. This is revealed by the donation of electron density from a lone pair (LP) of the endocyclic oxygen atom into the antibonding orbital (σ) of the exocyclic C2-O(Me) bond. Furthermore, NBO analysis can identify other significant hyperconjugative interactions involving the chlorine substituent, such as the interaction between an oxygen lone pair and the C3-Cl σ orbital (LP(O) → σ*(C-Cl)). rsc.orgresearchgate.net
The strength of these interactions is evaluated using second-order perturbation theory, which calculates a stabilization energy (E(2)). A higher E(2) value indicates a stronger interaction.
Interactive Table 3: Key NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)). Note: Values are representative for an axial methoxy group, which maximizes anomeric interactions.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Description of Interaction |
| LP (Oring) | σ* (C2-OMe) | 5.0 - 8.0 | Classical anomeric effect, stabilizes axial conformer. |
| LP (Oring) | σ* (C2-C3) | 1.5 - 2.5 | Ring stabilization. |
| LP (OMe) | σ* (C2-Oring) | 2.0 - 4.0 | Exo-anomeric effect. |
| LP (Cl) | σ* (C3-C2) | 0.5 - 1.5 | Weak hyperconjugation from chlorine lone pair. |
| LP (Oring) | σ* (C3-Cl) | 0.3 - 0.8 | Weak interaction influencing conformation. |
Molecular Electrostatic Potential Surfaces
The Molecular Electrostatic Potential (MEP) surface is a powerful computational tool used to visualize the three-dimensional charge distribution of a molecule. youtube.com It is instrumental in predicting how a molecule will interact with other chemical species. The MEP map reveals the electrostatic potential at the surface of a molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
In an MEP map, different colors represent different values of electrostatic potential. Typically, regions of negative potential, which are susceptible to electrophilic attack, are colored red. These areas correspond to an excess of electron density, often associated with lone pairs of atoms like oxygen or nitrogen. nih.gov Conversely, regions of positive potential, which are prone to nucleophilic attack, are colored blue and correspond to an electron deficiency. Green and yellow areas represent intermediate or neutral potential.
For this compound, the MEP surface would highlight specific reactive sites. The oxygen atoms of the methoxy group and the tetrahydropyran ring, along with the chlorine atom, would exhibit regions of negative electrostatic potential due to the high electronegativity and lone pairs of these atoms. These sites would be the most likely points of interaction with electrophiles or Lewis acids. The hydrogen atoms, particularly those adjacent to the electronegative oxygen and chlorine atoms, would show positive electrostatic potential, making them susceptible to interaction with nucleophiles.
The analysis of MEP surfaces is crucial for understanding non-covalent interactions, such as hydrogen bonding, and for predicting the initial stages of a chemical reaction. youtube.com The depth and location of the minima in the MEP can be correlated with the reactivity of specific sites. nih.gov
Table 1: Illustrative Molecular Electrostatic Potential (MEP) Data for Key Regions of this compound
| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |
| Oxygen (Tetrahydropyran Ring) | Negative | Site for electrophilic attack, hydrogen bond acceptor |
| Oxygen (Methoxy Group) | Negative | Site for electrophilic attack, hydrogen bond acceptor |
| Chlorine Atom | Negative to Neutral | Site for electrophilic attack/halogen bonding |
| Hydrogen Atoms on the Ring | Positive | Sites for nucleophilic interaction |
Note: The values in this table are illustrative and represent the expected qualitative findings from an MEP analysis. Actual numerical values would be determined through specific computational calculations.
Prediction of Reactivity, Regioselectivity, and Stereoselectivity through Computational Methods
Computational methods, particularly Density Functional Theory (DFT), are extensively used to predict the outcome of chemical reactions. These methods allow for the detailed study of reaction mechanisms, including the structures of transition states and the energies of various reaction pathways. nih.gov This predictive power is essential for understanding the reactivity, regioselectivity, and stereoselectivity of a molecule like this compound.
Regioselectivity: Many chemical reactions can potentially yield multiple constitutional isomers, and regioselectivity refers to the preference for one isomer over others. masterorganicchemistry.com For this compound, reactions such as elimination or substitution could occur at different positions. Computational modeling can determine the activation energies for the different possible reaction pathways. The pathway with the lowest activation energy corresponds to the major product, thus predicting the regioselectivity of the reaction. youtube.com For instance, in an elimination reaction, calculations could predict whether the double bond is more likely to form between C3-C4 or C2-C3.
Stereoselectivity: Stereoselectivity is the preference for the formation of one stereoisomer over another. masterorganicchemistry.com The tetrahydropyran ring of this compound contains multiple stereocenters. The orientation of the substituents (chloro and methoxy groups) can be either axial or equatorial, and their relative positions (cis or trans) define the diastereomers of the molecule. Computational studies can model the attack of a reagent from different faces of the molecule, leading to different stereoisomeric products. By comparing the energies of the transition states for each approach, the preferred stereochemical outcome can be predicted. youtube.com This is particularly important in reactions like nucleophilic substitution at C2 or C3, where the stereochemistry of the product is determined by the reaction mechanism and the conformational preferences of the ring. Electrostatic effects within the molecule can significantly influence these conformational preferences and thus the stereochemical outcome. nih.gov
Table 2: Conceptual Data from Computational Prediction of a Hypothetical Reaction
| Reaction Parameter | Computational Method | Predicted Outcome for this compound |
| Reactivity | HOMO-LUMO Gap Analysis | Moderate to high reactivity expected due to polar C-Cl and C-O bonds. |
| Regioselectivity (e.g., Nucleophilic Substitution) | Transition State Energy Calculation (DFT) | Prediction of whether substitution occurs preferentially at C2 or C3 by comparing activation barriers. |
| Stereoselectivity (e.g., Nucleophilic Attack at C2) | Transition State Energy Calculation (DFT) | Prediction of whether the nucleophile adds to the axial or equatorial face, leading to a specific diastereomer. |
Note: This table provides a conceptual framework for the types of predictions that can be made using computational methods. The specific outcomes would depend on the reaction conditions and the chosen level of theory.
Derivatization and Synthetic Transformations of 3 Chloro 2 Methoxy Tetrahydro Pyran
Conversion to Other Functional Groups
The presence of a chlorine atom at the C-3 position and a methoxy (B1213986) group at the anomeric C-2 position makes 3-chloro-2-methoxy-tetrahydro-pyran a versatile substrate for various functional group interconversions.
Halogen Exchange Reactions at C-3
The chlorine atom at the C-3 position can be substituted by other halogens, such as fluorine or bromine, through halogen exchange reactions. google.comgoogle.com These reactions are typically carried out using a suitable halogenating agent. For instance, fluorination can be achieved using reagents like diethylaminosulfur trifluoride (DAST), which can introduce fluorine at the C-4 position of 1,6:2,3- and 1,6:3,4-dianhydro-β-D-hexopyranoses, a related class of compounds. nih.gov Similarly, bromination can be accomplished using bromine in an appropriate solvent. researchgate.net The success and regioselectivity of these reactions can be influenced by the stereochemistry of the starting material and the reaction conditions employed.
Nucleophilic Substitution Reactions at C-2 and C-3
Both the C-2 and C-3 positions of the tetrahydropyran (B127337) ring are susceptible to nucleophilic attack. The methoxy group at C-2, being part of a hemiacetal-like structure, can be replaced by other alkoxy groups or nucleophiles. The chlorine at C-3 is also a leaving group that can be displaced by various nucleophiles. These reactions allow for the introduction of a wide range of functional groups, expanding the synthetic utility of the parent compound.
Oxidative Transformations to Carbonyl Derivatives (e.g., 2-methoxytetrahydropyran-3-one)
Oxidation of the this compound can lead to the formation of carbonyl derivatives. Specifically, the conversion to 2-methoxytetrahydropyran-3-one has been a subject of study. cdnsciencepub.com One approach involves the treatment of a related precursor, 5-chloro-3,4-dihydro-2H-pyran, with m-chloroperoxybenzoic acid followed by the addition of sodium methoxide (B1231860) to yield the desired ketone. cdnsciencepub.com However, direct oxidation of this compound to the corresponding ketone can be challenging. For instance, attempts to prepare 3,3-dibromo-2-methoxytetrahydropyran by reacting 3-bromo-2-methoxytetrahydropyran with bromine were unsuccessful and resulted in ring cleavage. cdnsciencepub.com
Ring Transformations and Skeletal Rearrangements
The tetrahydropyran ring system can undergo transformations and skeletal rearrangements under certain reaction conditions. cambridgescholars.com These rearrangements can lead to the formation of different heterocyclic structures or ring-opened products. For example, in related systems, fluorination reactions with DAST on dianhydropyranoses have been shown to induce skeletal rearrangements through the migration of the tetrahydropyran oxygen or the 1,6-anhydro bridge oxygen. nih.gov While specific examples for this compound are not extensively detailed, the inherent reactivity of the tetrahydropyran ring suggests that such transformations are plausible and could be exploited for the synthesis of novel molecular scaffolds.
Applications as Key Synthetic Building Blocks and Intermediates
Due to its functional group handles and chiral centers, this compound and its derivatives serve as valuable building blocks in organic synthesis.
Strategic Utility in Complex Molecule Synthesis (e.g., monosaccharides, fused heterocycles)
The tetrahydropyran motif is a common structural feature in many biologically active natural products, including monosaccharides and complex heterocyclic systems. The synthesis of 2-methoxytetrahydropyran-3-one from halogenated precursors is part of a broader effort to develop synthetic routes to monosaccharides. cdnsciencepub.com Furthermore, the versatile reactivity of the tetrahydropyran ring allows for its incorporation into more complex fused heterocyclic systems. espublisher.comresearchgate.netamazonaws.comresearchgate.net For instance, pyran rings can be fused with other heterocycles like pyrimidines to form structures such as pyrano[2,3-d]pyrimidines, which are of interest in medicinal chemistry. acs.org The ability to perform various chemical transformations on the this compound core makes it a strategic intermediate for the construction of such complex molecular architectures.
Advanced Spectroscopic Characterization for Mechanistic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the complete structural elucidation of 3-chloro-2-methoxy-tetrahydro-pyran in solution. Through a combination of one-dimensional and two-dimensional experiments, a comprehensive picture of its molecular framework, including connectivity and stereochemistry, can be achieved.
High-Resolution 1H and 13C NMR for Comprehensive Structural Assignment
The analysis of this compound begins with high-resolution 1H and 13C NMR spectroscopy. The synthesis of this compound via the chloromethoxylation of dihydropyran results in a mixture of cis and trans diastereomers, which are distinguishable by NMR. archive.orgCurrent time information in Edmonton, CA. The 1H NMR spectrum of the mixture provides critical information. The anomeric proton (H-2), adjacent to both the methoxy (B1213986) group and the ring oxygen, typically appears as a distinct signal whose chemical shift and coupling constant are indicative of its axial or equatorial orientation. Similarly, the proton at the C-3 position, bearing the chlorine atom, shows characteristic shifts and couplings that help in assigning the relative stereochemistry.
The 13C NMR spectrum complements the proton data by providing the chemical shifts for each carbon atom in the pyran ring and the methoxy group. The chemical shifts of C-2, C-3, and the carbons of the tetrahydropyran (B127337) ring are sensitive to the stereochemical arrangement of the chloro and methoxy substituents. For instance, the orientation of the substituents influences the carbon shifts due to steric (gamma-gauche) effects.
Table 1: Representative 1H and 13C NMR Data for Tetrahydropyran Derivatives Note: The following table is illustrative of typical chemical shifts for substituted tetrahydropyran rings. Precise experimental values for this compound are found in specialized literature.
| Position | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
|---|---|---|
| H-2 (anomeric) | 4.5 - 5.5 | 95 - 105 |
| H-3 | 3.8 - 4.5 | 50 - 65 |
| H-4, H-5 | 1.5 - 2.2 | 20 - 35 |
| H-6 (axial) | 3.4 - 3.7 | 60 - 70 |
| H-6 (equatorial) | 3.8 - 4.1 | 60 - 70 |
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity, Stereochemistry, and Conformational Analysis
To unambiguously assign all proton and carbon signals and to determine the three-dimensional structure, a suite of two-dimensional (2D) NMR experiments is essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be used to trace the connectivity from H-2 through the spin system to the H-6 protons, confirming the sequence of protons around the pyran ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This technique allows for the definitive assignment of each carbon signal by linking it to its attached, and often more easily assigned, proton.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is the premier NMR method for determining stereochemistry and conformational preferences. It detects protons that are close in space, irrespective of their bonding. For this compound, NOESY correlations would differentiate between the cis and trans isomers. For instance, in the trans isomer, a spatial correlation between an axial H-2 and an axial H-4 would be expected, while such a correlation might be absent or weaker in the cis isomer depending on its conformation.
Applications in Reaction Monitoring and Intermediate Detection (e.g., LC-NMR)
Hyphenated techniques, particularly Liquid Chromatography-NMR (LC-NMR), offer powerful capabilities for monitoring the formation of this compound in real-time. By coupling the separation power of HPLC with the structural information from NMR, one can follow the consumption of starting materials like dihydropyran and the appearance of the cis and trans product isomers. This is advantageous for optimizing reaction conditions and for detecting transient or unstable intermediates that might not be isolable. The non-destructive nature of the NMR detector is a key benefit in this context.
Mass Spectrometry (MS)
Mass spectrometry provides complementary data to NMR, primarily concerning the molecular weight and elemental composition of the analyte.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the parent ion of this compound with very high precision. This allows for the unambiguous calculation of its elemental formula (C₆H₁₁ClO₂). The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M+) and the (M+2)+ peak, which should appear in an approximate 3:1 ratio due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Table 2: HRMS Data for C₆H₁₁ClO₂
| Ion Formula | Calculated Exact Mass (m/z) |
|---|---|
| [C₆H₁₁³⁵ClO₂ + H]⁺ | 151.0475 |
| [C₆H₁₁³⁷ClO₂ + H]⁺ | 153.0445 |
| [C₆H₁₁³⁵ClO₂ + Na]⁺ | 173.0294 |
Hyphenated Techniques (e.g., LC-MS for Reaction Mixture Analysis)
Similar to LC-NMR, Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for analyzing the complex mixtures generated during the synthesis of this compound. The LC component separates the cis and trans isomers from each other and from any remaining starting materials or byproducts. The MS detector then provides the mass-to-charge ratio for each eluting peak, allowing for rapid identification of the products. The high sensitivity of MS makes it particularly useful for identifying minor components in the reaction mixture. This technique is routinely used in synthetic chemistry to quickly assess reaction outcomes and purity. docbrown.info
X-ray Crystallography for Solid-State Structure Determination
For this compound, which is a chiral molecule existing as different stereoisomers, single-crystal X-ray diffraction would be invaluable for unambiguously determining its solid-state conformation. This would include the chair or boat conformation of the tetrahydropyran ring and the relative stereochemistry of the chloro and methoxy substituents.
In the absence of experimental data, it can be predicted that the crystal packing of this compound would be influenced by a combination of intermolecular forces. These would primarily include dipole-dipole interactions arising from the polar C-Cl and C-O bonds. Weak C-H···O hydrogen bonds may also play a role in stabilizing the crystal lattice. The specific arrangement of molecules would aim to maximize these favorable interactions while minimizing steric repulsion.
A hypothetical table of crystallographic data that would be obtained from an X-ray diffraction experiment is presented below.
Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 820.1 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.350 |
| R-factor | 0.045 |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that cause a change in the dipole moment. Raman spectroscopy, on the other hand, measures the inelastic scattering of monochromatic light, providing information about vibrations that cause a change in the polarizability of the molecule. Together, they provide a detailed fingerprint of the functional groups present in a molecule.
For this compound, the vibrational spectra are expected to be characterized by the distinct contributions of the tetrahydropyran ring, the methoxy group, and the carbon-chlorine bond.
Predicted Infrared (IR) and Raman Spectral Data for this compound
The following tables outline the predicted characteristic vibrational frequencies and their assignments for this compound.
Predicted Infrared (IR) Absorption Frequencies
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2950-2850 | Strong | C-H stretching (alkyl) |
| 1470-1440 | Medium | CH₂ scissoring |
| 1150-1085 | Strong | C-O-C asymmetric stretching (ether) |
| 1100-1000 | Strong | C-O stretching (ring ether) |
| 800-600 | Strong | C-Cl stretching |
Predicted Raman Scattering Frequencies
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2950-2850 | Strong | C-H stretching (alkyl) |
| 1470-1440 | Medium | CH₂ scissoring |
| 900-800 | Medium | Tetrahydropyran ring breathing |
| 800-600 | Strong | C-Cl stretching |
The C-H stretching vibrations from the methylene (B1212753) groups of the tetrahydropyran ring and the methyl group of the methoxy substituent are expected in the 2850-2950 cm⁻¹ region. The strong C-O stretching vibrations of the ether linkages (both the ring and the methoxy group) would likely appear in the 1000-1150 cm⁻¹ region. A key feature would be the C-Cl stretching vibration, which is expected to give a strong band in the 600-800 cm⁻¹ region. The exact position would be sensitive to the conformation of the molecule. The so-called "fingerprint region" (below 1500 cm⁻¹) would contain a complex series of bands corresponding to various bending and skeletal vibrations of the entire molecule, providing a unique signature for this compound.
Structure Reactivity Relationships in Halogenated Alkoxytetrahydropyrans
Influence of Electronic and Steric Effects of C-2 Methoxy (B1213986) and C-3 Chlorine Substituents on Reactivity
The C-2 methoxy group, being an alkoxy substituent at the anomeric carbon, is subject to the anomeric effect. This stereoelectronic phenomenon describes the tendency of a heteroatomic substituent at the C-1 position of a pyranose ring (or a related cyclic ether) to favor an axial orientation over the sterically less hindered equatorial position. nist.gov This preference arises from a stabilizing interaction between the lone pair of electrons on the ring's oxygen atom and the antibonding (σ*) orbital of the C-O bond of the methoxy group. This delocalization of electron density not only stabilizes the axial conformer but also influences the reactivity of the molecule. For instance, the anomeric effect can affect the equilibrium position between different conformers and the energy of the transition states in reactions involving the anomeric center. acs.orgnist.gov
The chlorine atom at the C-3 position introduces a strong inductive effect. Due to its high electronegativity, chlorine withdraws electron density from the carbon atom to which it is attached (C-3) and, to a lesser extent, from adjacent carbons. This electron-withdrawing effect deactivates the pyran ring towards electrophilic attack and influences the acidity of neighboring protons. Halogens are known to act as deactivators in electrophilic aromatic substitution due to their inductive effect, while also being ortho, para-directing due to resonance. youtube.com While the tetrahydropyran (B127337) ring is not aromatic, the inductive effect of the chlorine atom similarly modulates the electron density distribution within the ring.
Regioselectivity and Stereoselectivity in Electrophilic and Nucleophilic Reactions Involving 3-chloro-2-Methoxy-tetrahydro-pyran
The regioselectivity and stereoselectivity of reactions involving this compound are a direct consequence of the electronic and steric effects discussed previously, as well as the potential for neighboring group participation.
In nucleophilic substitution reactions, the C-2 and C-3 positions are potential reaction centers. Nucleophilic attack at C-2 would involve the displacement of the methoxy group, a reaction that can be influenced by the anomeric effect. Nucleophilic attack at C-3 would displace the chlorine atom. The stereochemical outcome of such reactions is particularly noteworthy. Research on similar tetrahydropyran acetals has shown that the nature of the halogen substituent significantly impacts the stereoselectivity of nucleophilic substitution. For instance, tetrahydropyran acetals with a chlorine or bromine atom adjacent to the acetal (B89532) carbon tend to yield 1,2-trans products in reactions with nucleophiles. acs.org This is in contrast to fluorine-substituted acetals, which give 1,2-cis products. acs.org
This stereochemical outcome can be rationalized by the formation of an intermediate oxocarbenium ion. The conformational preference of this ion, which is influenced by hyperconjugative effects from the axial substituent, dictates the stereochemistry of the final product. The order of this effect is F << H < Cl < Br, meaning that chlorine and bromine are better at stabilizing the oxocarbenium ion through hyperconjugation when in an axial position, leading to the formation of the trans product. acs.org
The table below summarizes the expected stereochemical outcomes in nucleophilic substitution reactions on halogenated tetrahydropyran acetals, based on findings from related systems. acs.org
| Halogen at C-3 | Nucleophile | Major Product Stereochemistry |
| Chlorine | C-Nucleophile | 1,2-trans |
| Bromine | C-Nucleophile | 1,2-trans |
| Fluorine | C-Nucleophile | 1,2-cis |
In electrophilic reactions, the oxygen atoms of the methoxy group and the pyran ring are the most likely sites of attack. Protonation of the ring oxygen can facilitate ring-opening reactions. The regioselectivity of such reactions would be influenced by the electronic effects of both the methoxy and chloro substituents, which stabilize or destabilize potential carbocation intermediates.
Thermodynamic and Kinetic Stability of the Compound and its Intermediates
The kinetic stability of the compound refers to its resistance to undergo chemical reactions. The presence of the electron-withdrawing chlorine atom at C-3 can decrease the reactivity of the molecule towards electrophiles. Conversely, the chlorine atom can act as a good leaving group in nucleophilic substitution reactions, potentially decreasing the kinetic stability in the presence of nucleophiles.
The stability of reaction intermediates plays a crucial role in determining the reaction pathways. As discussed, the formation of a stabilized oxocarbenium ion is a key feature in reactions at the anomeric center. The ability of the C-3 chlorine to stabilize this intermediate through hyperconjugation influences the stereochemical outcome of nucleophilic substitutions. acs.org Similarly, the potential for the chlorine to form a bridged chloronium ion through neighboring group participation can lead to a more stable intermediate compared to a simple carbocation, thereby accelerating the reaction rate. acs.orgnih.govorganic-chemistry.org
Q & A
Q. What are the common synthetic routes for 3-chloro-2-methoxy-tetrahydro-pyran, and how can reaction conditions be optimized?
Answer: The synthesis of this compound typically involves nucleophilic substitution or cyclization reactions . A representative method includes:
- Stepwise functionalization : Start with a tetrahydropyran precursor, introduce methoxy groups via Williamson ether synthesis (using methoxide ions), followed by chlorination with reagents like PCl₃ or SOCl₂ under anhydrous conditions .
- One-pot synthesis : Utilize BF₃·OEt₂ as a Lewis acid catalyst to promote cyclization of allyl silanes or epoxy intermediates, achieving yields up to 84% .
Q. Optimization Strategies :
- Temperature control : Reactions are best performed at 0–20°C to minimize side reactions.
- Solvent selection : Tetrahydrofuran (THF) or dichloromethane (DCM) enhances solubility of intermediates.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) ensures high purity (>95%) .
Q. Table 1: Example Synthesis Protocols
| Method | Reagents/Conditions | Yield | Purity | Reference |
|---|---|---|---|---|
| Nucleophilic Substitution | PCl₃, DCM, 0°C, 12h | 62% | 95% | |
| Cyclization | BF₃·OEt₂, THF, 20°C, 6h | 84% | 97% |
Q. How can spectroscopic methods (NMR, IR, MS) characterize this compound?
Answer:
- ¹H/¹³C NMR :
- IR Spectroscopy : C-O (methoxy) stretch at 1100–1250 cm⁻¹; C-Cl stretch at 550–750 cm⁻¹.
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 178.25 (calculated for C₆H₁₁ClO₂) with fragments at m/z 143 (loss of Cl) and 99 (ring cleavage) .
Data Interpretation Tip : Compare experimental spectra with DFT-calculated shifts (B3LYP/6-31G**) to resolve ambiguities in stereochemistry .
Advanced Research Questions
Q. How can contradictions in stereochemical assignments of this compound be resolved using computational and experimental data?
Answer: Discrepancies often arise in distinguishing axial vs. equatorial substituents. A combined approach is recommended:
- DFT Calculations : Optimize geometries at B3LYP/6-311++G(d,p) to predict NMR chemical shifts and coupling constants (e.g., J₃,₄ for chair vs. boat conformers) .
- NOESY Experiments : Cross-peaks between methoxy protons and axial H-4 confirm equatorial methoxy placement .
- X-ray Crystallography : Resolve absolute configuration; compare with computational models (e.g., Mercury software) .
Case Study : A 2023 study resolved a 0.3 ppm δ discrepancy in H-3 protons by correlating DFT-predicted shifts with experimental NOESY data .
Q. What mechanistic insights explain the regioselectivity of this compound in substitution reactions?
Answer: Regioselectivity is governed by electronic and steric factors :
- Electrophilic chlorination : Cl⁺ attacks the electron-rich methoxy-adjacent carbon due to hyperconjugation (C-O σ→σ* donation) .
- Nucleophilic substitution (SN2) : Steric hindrance from the methoxy group directs nucleophiles (e.g., Grignard reagents) to the less hindered C-4 position .
Q. Computational Validation :
Q. Table 2: Reactivity Trends
| Reaction Type | Preferred Site | ΔG‡ (kcal/mol) | Reference |
|---|---|---|---|
| Electrophilic Chlorination | C-3 | 10.2 | |
| Grignard Addition | C-4 | 12.3 |
Q. How can solvent effects influence the stability and reactivity of this compound?
Answer:
- Polar aprotic solvents (DMF, DMSO) : Stabilize transition states in SN2 reactions via dipole interactions, accelerating substitution by 30% compared to THF .
- Protic solvents (MeOH, H₂O) : Promote hydrolysis of the chloro group, reducing yields by 50% .
- Low-temperature studies : THF at −78°C stabilizes reactive intermediates (e.g., magnesium complexes) in coupling reactions .
Experimental Design : Use Kamlet-Taft parameters (π*, α, β) to correlate solvent polarity with reaction rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
